molecular formula C8H6F2O B1293509 2',4'-Difluoroacetophenone CAS No. 364-83-0

2',4'-Difluoroacetophenone

Cat. No. B1293509
CAS RN: 364-83-0
M. Wt: 156.13 g/mol
InChI Key: QEWHNJPLPZOEKU-UHFFFAOYSA-N
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Description

2',4'-Difluoroacetophenone is a chemical compound that has been studied for its potential applications in various fields, including pharmaceuticals and materials science. The compound is characterized by the presence of two fluorine atoms attached to the benzene ring, which can significantly alter its chemical and physical properties compared to its non-fluorinated analogs.

Synthesis Analysis

Several methods have been developed to synthesize derivatives of 2',4'-difluoroacetophenone. One approach involves the Suzuki coupling reaction, which is a popular method for forming carbon-carbon bonds and has been used to synthesize a potent COX-2 inhibitor with a difluorophenyl moiety . Another synthesis method described involves cross-coupling of 2',4'-difluorophenylboronic acid with 4-bromoacetophenone, mediated by a Pd(II) complex, which resulted in high yields and is considered practical for industrial applications . Additionally, a Friedel-Crafts acylation has been employed to synthesize a liquid crystal intermediate with difluoroacetophenone structure, demonstrating the versatility of this compound in materials science .

Molecular Structure Analysis

The molecular structure of 2',4'-difluoroacetophenone has been characterized using various spectroscopic techniques. Single crystal X-ray diffractometry, along with IR and 1H NMR spectroscopy, has been used to confirm the structure of synthesized 4-(2',4'-difluorophenyl)acetophenone . Furthermore, a comprehensive analysis of the molecular structure, including spectroscopic (FTIR, FT-Raman, 13C and 1H NMR, UV), polarizability, and first-order hyperpolarizability, as well as HOMO-LUMO analysis, has been conducted for 2,4-difluoroacetophenone, providing detailed insights into the electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of difluoroacetophenone derivatives has been explored in various chemical reactions. For instance, the synthesis of α-bromo-4-(difluoromethylthio)acetophenone and its subsequent condensation with different azaheterocycles has been studied, leading to the formation of S- and N-substituted azaheterocycles containing the difluoromethylthio phenyl fragment . This highlights the potential of difluoroacetophenone derivatives to act as intermediates in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2',4'-difluoroacetophenone derivatives are influenced by the presence of fluorine atoms. The fluorine substituents can affect the acidity, basicity, and overall reactivity of the molecule. The polarizability and first hyperpolarizability of 2,4-difluoroacetophenone have been calculated, indicating the molecule's potential applications in nonlinear optics . The molecular electrostatic potential map also provides information on the reactive sites of the molecule, which is useful for predicting its behavior in chemical reactions .

Scientific Research Applications

Synthesis and Characterization

  • Difluorocarbene Reagent : 2-Chloro-2,2-difluoroacetophenone, derived from 2,2,2-trifluoroacetophenone, acts as a difluorocarbene reagent, reacting with phenol derivatives to produce aryl difluoromethyl ethers. This provides an environmentally friendly alternative to Freon- or Halon-based difluoromethylating approaches (Zhang, Zheng, & Hu, 2006).

  • Liquid Crystal Intermediates : 4-Ethoxy-2,3-difluoroacetophenone, synthesized via Friedel-Crafts reaction, is used as a high-purity liquid crystal intermediate (Tong Bin, 2013).

Spectroscopic and Chemical Analysis

  • Vibrational Spectroscopy Studies : The molecular structure and vibrational properties of 2,4-difluoroacetophenone have been studied using FTIR and FT-Raman spectroscopy, providing insights into the compound's chemical behavior (Jeyavijayan, 2015).

  • NMR Analysis : Nuclear magnetic resonance (NMR) studies have been conducted on various fluorinated acetophenones, including 2,4-difluoroacetophenone, to understand their biological Baeyer–Villiger oxidation (Moonen, Rietjens, & Van Berkel, 2001).

Safety And Hazards

2’,4’-Difluoroacetophenone is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Relevant Papers One relevant paper discusses the lithium triethylborohydride-promoted generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones . This represents an unprecedented utilization of lithium triethylborohydride .

properties

IUPAC Name

1-(2,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWHNJPLPZOEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059894
Record name Ethanone, 1-(2,4-difluorophenyl)-
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Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoroacetophenone

CAS RN

364-83-0
Record name 1-(2,4-Difluorophenyl)ethanone
Source CAS Common Chemistry
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Record name 2,4-Difluoroacetophenone
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Record name Ethanone, 1-(2,4-difluorophenyl)-
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Record name Ethanone, 1-(2,4-difluorophenyl)-
Source EPA DSSTox
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Record name 1-(2,4-difluorophenyl)ethan-1-one
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Record name 2,4-DIFLUOROACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
K Parimala, V Balachandran - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
In this work, the vibrational spectral analysis was carried out by FT-IR and FT-Raman spectroscopy in the regions of 4000–400cm −1 and 3500–100cm −1 , respectively for 2′,4′-…
Number of citations: 17 www.sciencedirect.com
S Jeyavijayan - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
The FTIR and FT-Raman spectra of 2,4-difluoroacetophenone (DFAP) have been recorded in the regions 4000–400 cm −1 and 3500–50 cm −1 , respectively. Utilizing the observed …
Number of citations: 20 www.sciencedirect.com
K SASAJIMA, K ONO, J KATSUBE… - Chemical and …, 1978 - jstage.jst.go.jp
A new synthesis of 2'-amino-4'-fluoro-4-[4-hydroxy-4-(α, α, α-trifluoro-m-tolyl) piperidino] butyrophenone using a selective ortho-amination as a key step was described. The solvents and …
Number of citations: 3 www.jstage.jst.go.jp
PK Sharma, K Singh, SN Dhawan, SP Singh - 2002 - nopr.niscpr.res.in
Two series of 4-formyl-1, 3-disubstituted pyrazoles namely 2-[3-(2,4-difluorophenyl)-4-formylpyrazol-l-yl]-6-substituted benzothiazoles (3) and 2-[3-(2,4-difluorophenyl)-4-formylpyrazol-…
Number of citations: 20 nopr.niscpr.res.in
HC Kwong, A Sim, C Kumar, LY Then… - Acta Crystallographica …, 2017 - scripts.iucr.org
The asymmetric unit of the title compound, C24H14F4O2, comprises of one and a half molecules; the half-molecule is completed by crystallographic inversion symmetry. In the crystal, …
Number of citations: 4 scripts.iucr.org
S Vijayakumar, R Arulkumaran… - … Letters of Chemistry …, 2013 - yadda.icm.edu.pl
Some 2′, 4′-difluorophenyl chalcones have been synthesized under microwave irradiation using aldol condensation between 2, 4-difluoroacetophenone and substituted …
Number of citations: 25 yadda.icm.edu.pl
A Valvi, S Tiwari - ChemistrySelect, 2021 - Wiley Online Library
Regioselectivity in aromatic nucleophilic substitution (SNAr) reactions of activated substrates is critical but challenging to control. The use of reaction media to achieve the desired …
L Zhang, A Zhang, M Hu, X Lei, Z Xu, Z Zhang - Acta Chimica Sinica, 2003 - sioc-journal.cn
3-Phenoxymethyl-6-(2, 4-difluorophenyl)-7H-l, 2, 4-triazolo [3, 4-6][1, 3, 4] thiadiazine, C_ (17) H_ (12) F_2N_4OS, was synthesized by cyclization of 3-phenoxymethyl-4-amino-5-…
Number of citations: 19 sioc-journal.cn
YOU Jiang, GAO Yaqiang, Z Pu, GUO Qiannan… - 农药学学报, 2022 - nyxxb.cn
In order to find highly active triazole phenyl carbamate derivatives, 1, 2, 4-triazole and 2-chloro-2, 4-difluoroacetophenone were used as raw materials, and the strategy of active …
Number of citations: 1 www.nyxxb.cn
T Moriguchi, K Okada, K Seio… - Letters in Organic …, 2004 - ingentaconnect.com
This paper deals with the synthesis of α-substituted enol ester derivatives of adenosine 5'- phosphate. These compounds were formed by the Perkow reaction of α-chloromethyl ketones …
Number of citations: 1 www.ingentaconnect.com

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